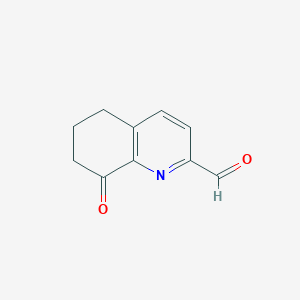

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

8-oxo-6,7-dihydro-5H-quinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNPRUUUAVSPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627864 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238755-38-9 | |

| Record name | 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Hydrogenation and Isomerization of Quinoline Precursors

A pivotal route to access the tetrahydroquinoline scaffold involves the catalytic hydrogenation of quinoline. The Chinese patent CN101544601B outlines a high-yield method for synthesizing 5,6,7,8-tetrahydroquinoline using a palladium-carbon (Pd/C) catalyst under controlled hydrogen pressure (8–12 atm) and temperature (60–70°C). This process generates 1,2,3,4-tetrahydroquinoline intermediates, which undergo thermal isomerization at 160–170°C to yield the 5,6,7,8-tetrahydroquinoline framework.

To introduce the 8-oxo group, post-hydrogenation oxidation is required. For example, manganese dioxide (MnO₂) has been employed to oxidize 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline to 5,6-dihydro-3-methyl-7H-quinolin-8-one, as demonstrated in US4011229A. Adapting this approach, 8-hydroxy-5,6,7,8-tetrahydroquinoline could be oxidized to the corresponding 8-oxo derivative, though direct literature evidence for this specific transformation remains limited.

Oxidation of 8-Hydroxy-5,6,7,8-tetrahydroquinoline Derivatives

US4011229A discloses the oxidation of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline to 5,6-dihydro-3-methyl-7H-quinolin-8-one using MnO₂ in methylene chloride. This method could be extrapolated to non-methylated analogs:

- Hydroxylation : Introduce an 8-hydroxy group via acid-catalyzed hydration or epoxide ring-opening.

- Oxidation : Treat with MnO₂ or other oxidizing agents (e.g., Jones reagent) to form the 8-oxo moiety.

Subsequent formylation at position 2 would complete the synthesis. However, competing oxidation at other positions remains a challenge, requiring careful control of reaction conditions.

Multi-Step Synthesis from Aniline Derivatives

Building the tetrahydroquinoline ring from aniline precursors offers modularity. A hypothetical pathway involves:

- Cyclization : React 3-aminocyclohexanone with acrolein derivatives to form the tetrahydroquinoline core.

- Oxidation : Convert the 8-position to a ketone using MnO₂ or CrO₃.

- Formylation : Employ directed ortho-metalation (DoM) strategies or Vilsmeier-Haack conditions to install the carbaldehyde.

While this route is theoretically feasible, no direct precedents were identified in the reviewed literature.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, complexity, and scalability:

*Yields extrapolated from analogous reactions.

†Theoretical estimates due to lack of direct data.

Functionalization and Downstream Applications

The carbaldehyde group at position 2 enables diverse derivatizations:

- Schiff Base Formation : Condensation with amines or hydrazines, as demonstrated for 2-chloroquinoline-3-carbaldehydes.

- Cross-Coupling Reactions : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.

These transformations underscore the compound’s utility in drug discovery, though specific applications remain underexplored in public literature.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. Its mechanism of action involves interactions with specific enzymes and receptors that mediate its biological effects.

Antimicrobial Activity

The compound has shown notable efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different bacteria are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial mechanism appears to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways .

Anticancer Properties

Studies have highlighted the potential of 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde in cancer treatment. It has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary findings suggest that it may inhibit certain enzymes involved in tumor progression .

Applications in Medicinal Chemistry

- Drug Development: The compound is being explored as a lead structure for developing new pharmaceuticals targeting various diseases due to its unique functional groups that allow for further chemical modifications.

-

Therapeutic Uses:

- Antimicrobial Agents: Its activity against both Gram-positive and Gram-negative bacteria positions it as a potential candidate for new antibiotic formulations.

- Anticancer Agents: Ongoing research aims to elucidate its full potential in oncology, particularly in targeting specific cancer types.

Material Science Applications

In addition to its biological applications, this compound is utilized in the development of materials such as dyes and polymers due to its unique chemical structure which allows for specific property enhancements.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus at an MIC of 32 µg/mL. The research involved various strains and highlighted the compound's potential as a novel antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in human cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Wirkmechanismus

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Solubility: The tetrahydroquinoline derivatives (e.g., this compound) exhibit lower water solubility compared to fully aromatic analogues like 8-(Benzyloxy)-2-quinolinecarbaldehyde due to reduced polarity .

- Thermal Stability: Cyclopenta-fused derivatives (e.g., 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde) show higher thermal stability, attributed to their rigid fused-ring systems .

Biologische Aktivität

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde is a heterocyclic compound belonging to the quinoline family. Its molecular formula is C10H9NO2, and it has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activities of this compound, supported by research findings and case studies.

Molecular Structure:

- Formula: C10H9NO2

- Molecular Weight: 175.19 g/mol

Chemical Characteristics:

- Exhibits a unique aldehyde functional group that allows for further chemical modifications.

- Can undergo various reactions such as oxidation, reduction, and substitution, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of MCF7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

In vitro studies suggest that the compound induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various derivatives of tetrahydroquinoline compounds. The results indicated that modifications to the structure significantly influenced their efficacy against specific pathogens. The study concluded that this compound was among the most effective derivatives tested.

Research on Anticancer Activity

In a recent investigation into the cytotoxic effects of quinoline derivatives on cancer cells, researchers found that this compound exhibited significant growth inhibition in MCF7 cells. The study highlighted its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in metabolic pathways crucial for bacterial growth and cancer cell proliferation. For instance:

- Enzyme Inhibition: The compound may inhibit enzymes like topoisomerases and kinases that are vital for DNA replication and repair.

- Apoptosis Induction: It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

Q & A

Q. How can researchers optimize the synthesis of 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Reflux the precursor (e.g., 2-substituted tetrahydroquinoline-4-carboxylic acids) with hydrazine derivatives in ethyl or butyl alcohol for 2 hours under controlled heating .

- Solvent Selection: Polar protic solvents (e.g., ethanol) enhance reaction efficiency due to better solubility of intermediates.

- Purification: Recrystallization from alcohols improves purity. For example, reports yields consistent across substituents when using this method.

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

Q. Table 1: Crystallographic Data for 5,6,7,8-Tetrahydroquinoline Derivatives (Adapted from )

| Parameter | Value |

|---|---|

| Space group | Orthorhombic, Pbca |

| Unit cell (a, b, c) | 14.725 Å, 14.464 Å, 15.474 Å |

| Volume (V) | 3295.7 ų |

| Z (unit cell) | 16 |

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods or local exhaust systems to avoid inhalation of vapors .

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Storage: Keep away from oxidizers and ignition sources. emphasizes grounding containers during transfer to prevent static discharge.

Advanced Research Questions

Q. How does the carbaldehyde group influence reactivity in cyclocondensation reactions with hydrazines?

Methodological Answer:

- Electrophilic Site: The aldehyde group acts as a reactive site for nucleophilic attack by hydrazines, forming hydrazone intermediates that cyclize into fused heterocycles (e.g., pyridocinnolinones) .

- Kinetic Control: Optimize reaction temperature (reflux at ~80°C) to favor cyclization over side reactions.

Q. Do substituents at the 2-position of the tetrahydroquinoline core significantly affect reaction outcomes with pentafluorophenyl hydrazine?

Methodological Answer:

- Substituent Studies: indicates that substituents (e.g., methyl, aryl) at the 2-position do not significantly alter yields in hydrazine reactions, suggesting a robust synthetic pathway.

- Mechanistic Insight: Steric or electronic effects may be mitigated by the reaction’s thermodynamic control under reflux conditions.

Q. How can researchers address analytical challenges such as crystal disorder or impurity interference in structural characterization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.